2-{[4-(Acetylamino)phenyl]sulfanyl}
Description
2-{[4-(Acetylamino)phenyl]sulfanyl} is a sulfur-containing aromatic compound characterized by a sulfanyl (-S-) group attached to the 4-position of an acetylamino-substituted benzene ring. This scaffold serves as a critical intermediate in synthesizing heterocyclic derivatives, such as thiadiazoles, imidazoles, and pyridazinones, which exhibit biological activities . The acetylamino group enhances electron density at the phenyl ring, influencing reactivity in nucleophilic and electrophilic substitution reactions . Its structural versatility makes it valuable in medicinal chemistry, particularly for designing bioactive molecules targeting enzymes or receptors.
Properties
Molecular Formula |
C17H17NO3S |
|---|---|
Molecular Weight |
315.387 |
IUPAC Name |
[2-(4-acetamidophenyl)sulfanylphenyl]methyl acetate |
InChI |
InChI=1S/C17H17NO3S/c1-12(19)18-15-7-9-16(10-8-15)22-17-6-4-3-5-14(17)11-21-13(2)20/h3-10H,11H2,1-2H3,(H,18,19) |
InChI Key |
AAMWBCCOOVEHKO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key analogues and their structural differences:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The acetylamino group in the parent compound increases electron density, favoring electrophilic substitutions. In contrast, nitro groups (e.g., in the triazole derivative) reduce reactivity but enhance metabolic stability .
- Polarity : The acetic acid derivative () exhibits higher aqueous solubility due to its ionizable carboxyl group, whereas the oxazole and triazole analogues are more lipophilic .
Analytical Data:
- Mass Spectrometry : The triazole derivative () shows a molecular ion peak at m/z 538.15 (M+Na)+, consistent with its complex structure. In contrast, the parent compound’s simpler structure would yield a lower molecular weight .
- Elemental Analysis: Discrepancies in sulfur content (e.g., 5.81% found vs.
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